4-(Butylamino)quinazoline
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Description
4-(Butylamino)quinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn attention due to their significant biological activities . The molecule contains a total of 31 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 Pyrimidine .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazoline can also be achieved under different conditions like metal catalysts, reagents, solvent-free, and under microwave radiation through nucleophilic substitution reaction, condensation, aromatization, etc .Molecular Structure Analysis
The molecular structure of this compound includes two six-membered rings, one ten-membered ring, a secondary aromatic amine, and a pyrimidine . The electrostatic potential of quinazoline shows high polarity in red color, neutral polarity in white color, and mild polarity in blue color .Chemical Reactions Analysis
Quinazoline derivatives have been found to undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction involving the coupling of imine and electron-rich alkene has become a powerful tool for the synthesis of quinazoline derivatives . Other reactions include oxidative cyclization, reagent refluxing, and one-pot synthesis .Physical and Chemical Properties Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Mechanism of Action
While the specific mechanism of action for 4-(Butylamino)quinazoline is not mentioned in the retrieved papers, quinazoline derivatives are known to have a wide range of biological properties and are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Future Directions
New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .
Properties
IUPAC Name |
N-butylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-3-8-13-12-10-6-4-5-7-11(10)14-9-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPCMPHWXAQXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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